molecular formula C30H60N3O3+3 B1683239 GALLAMINE TRIETHIODIDE CAS No. 7006-17-9

GALLAMINE TRIETHIODIDE

Cat. No.: B1683239
CAS No.: 7006-17-9
M. Wt: 510.8 g/mol
InChI Key: OZLPUNFFCJDMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GALLAMINE TRIETHIODIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

7006-17-9

Molecular Formula

C30H60N3O3+3

Molecular Weight

510.8 g/mol

IUPAC Name

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium

InChI

InChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3

InChI Key

OZLPUNFFCJDMJD-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC

Canonical SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC

Appearance

Solid powder

melting_point

147.5°C

Key on ui other cas no.

7006-17-9
65-29-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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